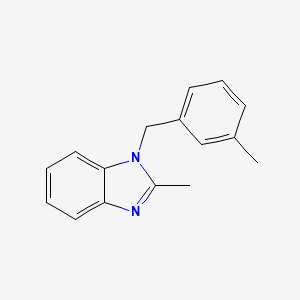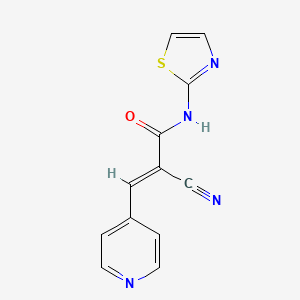
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide, also known as BMN-673, is a chemical compound that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of drugs that are used in the treatment of various types of cancer. BMN-673 has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for cancer. In
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to be highly selective for PARP-1 and PARP-2, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has also been shown to have a favorable safety profile, with a low incidence of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its high cost, which may limit its availability for clinical use.
Direcciones Futuras
There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. This will help to identify patients who are most likely to benefit from treatment with N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Finally, there is a need for the development of more potent and selective PARP inhibitors that can overcome resistance to current therapies.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is a promising therapeutic agent for cancer treatment. It has been shown to have potent anti-tumor activity and a favorable safety profile. The development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide and other PARP inhibitors represents an important advance in cancer treatment, and future research will continue to explore their potential for improving patient outcomes.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide involves several steps. The first step is the preparation of 4-bromo-2-methylphenylamine from 4-bromo-2-methylacetanilide. The second step involves the nitration of 4-methyl-3-nitrobenzoic acid to give 4-methyl-3-nitrobenzoyl chloride. The final step involves the coupling of 4-bromo-2-methylphenylamine with 4-methyl-3-nitrobenzoyl chloride to give N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent activity against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. Cancer cells with defects in DNA repair pathways are more sensitive to PARP inhibitors, making N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide a promising therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-4-11(8-14(9)18(20)21)15(19)17-13-6-5-12(16)7-10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPUOGCTHZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)





![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)


